Antifungal agent 39

Description

Properties

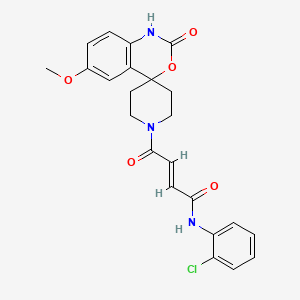

Molecular Formula |

C23H22ClN3O5 |

|---|---|

Molecular Weight |

455.9 g/mol |

IUPAC Name |

(E)-N-(2-chlorophenyl)-4-(6-methoxy-2-oxospiro[1H-3,1-benzoxazine-4,4'-piperidine]-1'-yl)-4-oxobut-2-enamide |

InChI |

InChI=1S/C23H22ClN3O5/c1-31-15-6-7-18-16(14-15)23(32-22(30)26-18)10-12-27(13-11-23)21(29)9-8-20(28)25-19-5-3-2-4-17(19)24/h2-9,14H,10-13H2,1H3,(H,25,28)(H,26,30)/b9-8+ |

InChI Key |

ZKKKFKHQKHTDTC-CMDGGOBGSA-N |

Isomeric SMILES |

COC1=CC2=C(C=C1)NC(=O)OC23CCN(CC3)C(=O)/C=C/C(=O)NC4=CC=CC=C4Cl |

Canonical SMILES |

COC1=CC2=C(C=C1)NC(=O)OC23CCN(CC3)C(=O)C=CC(=O)NC4=CC=CC=C4Cl |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Antifungal Agent 39 - A Novel Biphenyl Aminoalkanoic Acid Derivative

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Antifungal agent 39, identified as (R)/(S)-tert-butyl (1-oxo-1-((4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methyl)amino)pentan-2-yl)carbamate, is a novel aminoalkanoic acid derivative containing a biphenyl group. This compound has demonstrated significant antifungal and fungicidal properties, positioning it as a promising candidate for further investigation in the development of new antifungal therapies. This technical guide provides a comprehensive overview of its chemical structure, properties, and available experimental data, primarily sourced from patent literature.

Chemical Structure and Properties

The chemical structure of this compound is presented below. It is a chiral molecule, existing as a racemic mixture of (R) and (S) enantiomers.

Chemical Name: (R)/(S)-tert-butyl (1-oxo-1-((4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methyl)amino)pentan-2-yl)carbamate

Molecular Formula: C₂₈H₃₅F₃N₂O₃

Molecular Weight: 516.59 g/mol

General Physicochemical Properties (Predicted)

| Property | Value |

| XLogP3-AA | 6.5 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 5 |

| Rotatable Bond Count | 10 |

| Exact Mass | 516.259976 g/mol |

| Monoisotopic Mass | 516.259976 g/mol |

| Topological Polar Surface Area | 87.8 Ų |

| Heavy Atom Count | 36 |

| Complexity | 669 |

Note: These properties are computationally predicted and have not been experimentally verified in the available literature.

Synthesis

The synthesis of this compound involves a multi-step process as outlined in patent literature. A generalized workflow is provided below.

Synthesis Workflow

Caption: Generalized synthesis workflow for this compound.

Experimental Protocol for Synthesis

The following is a representative, generalized protocol based on the procedures described in patent US20220144755A1.

Step 1: Amide Coupling

-

To a solution of (R)- or (S)-2-((tert-butoxycarbonyl)amino)pentanoic acid (1.0 eq.) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF), add a coupling agent (e.g., HATU, 1.1 eq.) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq.).

-

Stir the mixture at room temperature for 15 minutes.

-

Add (4'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanamine (1.0 eq.) to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with aqueous solutions of a weak acid (e.g., 1N HCl), a weak base (e.g., saturated NaHCO₃), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the final compound, (R)/(S)-tert-butyl (1-oxo-1-((4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methyl)amino)pentan-2-yl)carbamate.

Note: The specific reagents, solvents, and reaction conditions may be optimized for yield and purity.

Antifungal Activity

This compound has been reported to exhibit broad-spectrum antifungal activity. The available data on its minimum inhibitory concentration (MIC) against various fungal pathogens is summarized below.

Table 1: In Vitro Antifungal Activity of this compound

| Fungal Species | Strain | MIC (µg/mL) |

| Cryptococcus neoformans | H99 | 0.5 |

| Candida albicans | SC5314 | 1 |

| Aspergillus fumigatus | AF293 | 2 |

| Trichophyton rubrum | 0.25 | |

| Candida auris | 1 |

Data extracted from patent US20220144755A1. The specific strains for T. rubrum and C. auris were not detailed in the source document.

Experimental Protocol for Antifungal Susceptibility Testing

The minimum inhibitory concentrations (MICs) were determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

-

Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Serially dilute the compound in RPMI-1640 medium (buffered with MOPS) in a 96-well microtiter plate.

-

Prepare a fungal inoculum of the desired species and adjust the concentration to approximately 0.5-2.5 x 10³ cells/mL in RPMI-1640 medium.

-

Add the fungal inoculum to each well of the microtiter plate containing the serially diluted compound.

-

Include positive (no drug) and negative (no inoculum) controls.

-

Incubate the plates at 35°C for 24-48 hours.

-

The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥90% inhibition) compared to the positive control, as determined by visual inspection or spectrophotometric reading at a specific wavelength.

Mechanism of Action (Proposed)

While the precise mechanism of action for this compound has not been fully elucidated in the public domain, related research by the inventors suggests that novel antifungal agents from their platforms may target fungal cell wall integrity.[1]

Proposed Mechanism Pathway

Caption: Proposed mechanism of action for this compound.

This proposed pathway is speculative and based on the general research direction of the inventors. Further experimental validation is required to confirm the specific molecular targets and downstream effects of this compound.

Conclusion

This compound, a novel biphenyl aminoalkanoic acid derivative, demonstrates promising in vitro activity against a range of pathogenic fungi. The synthetic route is accessible, and the compound's properties warrant further investigation. Future studies should focus on elucidating the precise mechanism of action, evaluating its in vivo efficacy and safety profile, and exploring structure-activity relationships to optimize its antifungal potency and pharmacokinetic properties. The information presented in this guide provides a foundational resource for researchers interested in the development of this and related classes of antifungal compounds.

References

Navigating the Frontier of Antifungal Research: A Technical Guide to the Spectrum of Activity of Novel Pyrazole Derivatives

Introduction

The relentless emergence of drug-resistant fungal pathogens presents a formidable challenge to global health. In the ongoing search for novel therapeutic agents, a class of heterocyclic compounds known as pyrazole derivatives has demonstrated significant promise. This technical guide provides an in-depth overview of the antifungal activity of these emerging agents, with a focus on their spectrum of activity against key pathogenic fungi. For the purpose of this guide, we will use specific examples from recent studies to illustrate the potential of this class of compounds, as a universally recognized "antifungal agent 39" is not distinctly identified in current scientific literature. The data and methodologies presented herein are synthesized from various studies on novel pyrazole-based antifungal candidates.

Quantitative Spectrum of Activity

The in vitro efficacy of novel pyrazole derivatives has been evaluated against a range of clinically and agriculturally significant fungal pathogens. The following tables summarize the quantitative data, primarily presenting the half-maximal effective concentration (EC50) values, which denote the concentration of a compound required to inhibit 50% of fungal growth.

| Pathogen | Compound 7ai (Isoxazolol Pyrazole Carboxylate)[1][2] | Compound I8 (Ethyl-1-(5-phenylfuran-2-carbonyl)-5-propyl-1H-pyrazole-3-carboxylate)[3] | Compound 26 (p-trifluoromethyl-phenyl substituted pyrazole)[4] |

| Rhizoctonia solani | 0.37 µg/mL | - | 2.182 µg/mL |

| Alternaria porri | Moderate Activity | - | - |

| Marssonina coronaria | Moderate Activity | - | - |

| Cercospora petroselini | Moderate Activity | - | - |

| Phytophthora infestans | - | Significant Activity | - |

| Botrytis cinerea | - | - | 2.432 µg/mL |

| Valsa mali | - | - | 1.787 µg/mL |

| Thanatephorus cucumeris | - | - | 1.638 µg/mL |

| Fusarium oxysporum | - | - | 6.986 µg/mL |

| Fusarium graminearum | - | - | 6.043 µg/mL |

Table 1: In Vitro Antifungal Activity (EC50 in µg/mL) of Exemplary Pyrazole Derivatives.

| Pathogen | Inhibition Rate (%) with Compounds 2-4, 6, 8, 10, 26-32[4] |

| Botrytis cinerea | > 80% |

| Rhizoctonia solani | > 90% |

| Valsa mali | > 80% |

| Thanatephorus cucumeris | > 80% |

| Fusarium oxysporum | > 80% (Compounds 3, 6, 10, 26-32) |

Table 2: Mycelial Growth Inhibition Rates of a Series of Pyrazole Derivatives.

Experimental Protocols

The evaluation of the antifungal activity of these novel pyrazole derivatives relies on standardized and reproducible experimental protocols. The following section details the typical methodologies employed in these studies.

In Vitro Antifungal Susceptibility Testing: Mycelium Growth Inhibition Method

This method is widely used to determine the efficacy of antifungal compounds against filamentous fungi.[2]

-

Preparation of Fungal Inoculum:

-

The pathogenic fungi are cultured on potato dextrose agar (PDA) plates.

-

Mycelial discs (typically 5 mm in diameter) are excised from the periphery of an actively growing fungal colony.

-

-

Preparation of Test Plates:

-

The synthesized pyrazole derivatives are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.

-

These stock solutions are then serially diluted and added to molten PDA to achieve the desired final concentrations.

-

The PDA mixed with the test compound is poured into sterile Petri dishes.

-

-

Inoculation and Incubation:

-

A single mycelial disc of the test fungus is placed at the center of each compound-containing PDA plate.

-

The plates are incubated at a controlled temperature (e.g., 25-28°C) for a specified period (e.g., 48-72 hours), or until the mycelial growth in the control plate (containing only the solvent) reaches a certain diameter.

-

-

Data Analysis:

-

The diameter of the fungal colony on each plate is measured.

-

The percentage of mycelial growth inhibition is calculated using the following formula:

-

Inhibition (%) = [(C - T) / C] x 100

-

Where C is the average diameter of the mycelial colony on the control plates, and T is the average diameter of the mycelial colony on the treated plates.

-

-

The EC50 value is then determined by probit analysis of the concentration-response data.

-

Visualizations: Synthesis, Workflow, and Potential Mechanism

To further elucidate the context of these novel antifungal agents, the following diagrams illustrate a generalized synthetic pathway, a typical experimental workflow, and a hypothetical mechanism of action.

Caption: Generalized synthetic route for novel pyrazole derivatives.[4]

Caption: Workflow for in vitro antifungal susceptibility testing.

Caption: Hypothetical signaling pathways targeted by novel antifungal agents.

Mechanism of Action and Structure-Activity Relationships

While the precise mechanism of action for many novel pyrazole derivatives is still under investigation, structure-activity relationship (SAR) studies provide valuable insights. For instance, the introduction of specific moieties, such as isothiocyanate and carboxamide groups at the 5-position of the pyrazole ring, has been shown to enhance antifungal activity.[4] Similarly, the presence of a p-trifluoromethyl-phenyl moiety was associated with high efficacy in compound 26.[4] Some pyrazole carboxamides have been developed as succinate dehydrogenase inhibitors, suggesting a potential mode of action for this class of compounds.[1][5] Further research has indicated that some pyrazole derivatives may act by disrupting the synthesis of the fungal cell wall, leading to cellular senescence and death.[3]

Conclusion

Novel pyrazole derivatives represent a promising class of antifungal agents with a broad spectrum of activity against various pathogenic fungi. The quantitative data indicate potent in vitro efficacy, and ongoing research into their synthesis and mechanism of action is paving the way for the development of new and effective treatments for fungal infections. The methodologies outlined in this guide provide a framework for the continued evaluation and optimization of these compounds. As the challenge of antifungal resistance grows, the exploration of novel chemical scaffolds, such as the pyrazole core, will be critical in replenishing our therapeutic arsenal.

References

- 1. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and antifungal activity of the derivatives of novel pyrazole carboxamide and isoxazolol pyrazole carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and fungicidal activity of novel pyrazole derivatives containing 5-Phenyl-2-Furan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Echinocandins: A Technical Guide to their Impact on Fungal Cell Wall Integrity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the echinocandin class of antifungal agents and their profound effects on the integrity of the fungal cell wall. Echinocandins represent a significant advancement in antifungal therapy, targeting a structure unique to fungi and offering a favorable safety profile. This document details their mechanism of action, summarizes their efficacy through quantitative data, provides detailed experimental protocols for assessing their effects, and visualizes the key cellular pathways involved.

Mechanism of Action: Targeting the Core of Fungal Structure

Echinocandins exert their antifungal effect by non-competitively inhibiting the enzyme β-(1,3)-D-glucan synthase.[1][2][3] This enzyme is a critical component of the fungal cell wall, responsible for synthesizing β-(1,3)-D-glucan, a major structural polymer that provides osmotic stability and shape to the fungal cell.[1][4] By inhibiting this enzyme, echinocandins disrupt the formation of the cell wall, leading to a weakened structure that is unable to withstand osmotic stress. This ultimately results in cell lysis and fungal death.[2] The three primary echinocandins in clinical use are caspofungin, micafungin, and anidulafungin.

Quantitative Data: Efficacy of Echinocandins

The in vitro activity of echinocandins is typically measured by the Minimum Inhibitory Concentration (MIC) for yeasts like Candida species, and the Minimum Effective Concentration (MEC) for filamentous fungi like Aspergillus species. The following tables summarize the efficacy of caspofungin, micafungin, and anidulafungin against key fungal pathogens.

Table 1: In Vitro Activity of Echinocandins against Candida Species (MIC in µg/mL)

| Organism | Caspofungin (MIC90) | Micafungin (MIC90) | Anidulafungin |

| Candida albicans | 0.03[5] | 0.015 - 0.03[5] | 0.03 |

| Candida glabrata | 0.015[5] | 0.015[5] | 0.03 |

| Candida tropicalis | 0.06[5] | 0.06[5] | 0.06 |

| Candida parapsilosis | 1 - 2[5] | 1 - 2[5] | 2 |

| Candida krusei | 0.12[5] | 0.12[5] | 0.06 |

MIC90 values represent the concentration of the drug that inhibits the growth of 90% of the isolates tested.

Table 2: In Vitro Activity of Echinocandins against Aspergillus Species (MEC in µg/mL)

| Organism | Caspofungin (MEC90) | Micafungin (MEC90) | Anidulafungin (MEC90) |

| Aspergillus fumigatus | 0.06[6] | 0.015[6] | 0.015[6] |

| Aspergillus flavus | 0.06[6] | 0.015[6] | 0.015[6] |

| Aspergillus niger | 0.03[6] | 0.015[6] | 0.015[6] |

| Aspergillus terreus | 0.5[6] | 0.03[6] | 0.06[6] |

MEC values represent the lowest concentration of the drug that leads to the formation of abnormal, branched, and stunted hyphae.

Experimental Protocols: Assessing Fungal Cell Wall Integrity

Several key experiments are employed to investigate the effects of antifungal agents on the fungal cell wall. Detailed methodologies for these assays are provided below.

Calcofluor White Staining

Principle: Calcofluor white is a fluorescent dye that binds to chitin, a key component of the fungal cell wall.[7][8] Disruption of the cell wall by agents like echinocandins often triggers a compensatory increase in chitin synthesis, which can be visualized by an increase in fluorescence.

Protocol:

-

Culture Preparation: Grow fungal cells to the mid-logarithmic phase in a suitable liquid medium.

-

Treatment: Expose the fungal cells to the desired concentrations of the echinocandin for a specified duration. Include an untreated control.

-

Harvesting and Washing: Centrifuge the cell suspension to pellet the cells. Wash the cells twice with phosphate-buffered saline (PBS) to remove residual medium and drug.

-

Staining: Resuspend the cell pellet in a solution of Calcofluor White (10-25 µg/mL in PBS).[9]

-

Incubation: Incubate the cell suspension in the dark at room temperature for 10-15 minutes.

-

Washing: Wash the cells twice with PBS to remove excess stain.

-

Visualization: Resuspend the cells in a small volume of PBS and mount them on a microscope slide. Observe the cells using a fluorescence microscope with a DAPI filter set (excitation ~365 nm, emission ~435 nm).[9]

Sorbitol Protection Assay

Principle: This assay determines if an antifungal agent's activity is dependent on the disruption of the cell wall. Sorbitol is an osmotic stabilizer.[10] If an agent's primary mode of action is to weaken the cell wall, the presence of an osmotic stabilizer like sorbitol in the growth medium will rescue the fungal cells from lysis, resulting in a higher MIC.[10]

Protocol:

-

Medium Preparation: Prepare a standard liquid growth medium (e.g., RPMI-1640) and a second batch of the same medium supplemented with 0.8 M sorbitol.[10]

-

Drug Dilution: Perform serial dilutions of the echinocandin in both the standard and the sorbitol-supplemented media in 96-well microtiter plates.

-

Inoculation: Inoculate the wells with a standardized suspension of fungal cells.

-

Incubation: Incubate the plates at the optimal growth temperature for the fungus for 24-48 hours.

-

MIC Determination: Determine the MIC of the echinocandin in both the presence and absence of sorbitol by visual inspection or by measuring absorbance. A significant increase in the MIC in the presence of sorbitol indicates that the agent targets the cell wall.

Zymolyase Sensitivity Assay

Principle: Zymolyase is an enzyme preparation containing β-1,3-glucanase, which degrades the fungal cell wall.[11] Fungal cells with a compromised cell wall, for instance, due to treatment with an echinocandin, will be more susceptible to lysis by zymolyase.

Protocol:

-

Culture and Treatment: Grow and treat fungal cells with the echinocandin as described for the Calcofluor White staining protocol.

-

Harvesting and Washing: Harvest and wash the cells with a buffer (e.g., 10 mM Tris-HCl, pH 7.5).

-

Zymolyase Treatment: Resuspend the cells in the buffer containing zymolyase (e.g., 100 µg/mL).

-

Lysis Monitoring: Monitor the decrease in optical density (OD) of the cell suspension at 600 nm over time at room temperature or 30°C.

-

Data Analysis: A faster rate of OD decrease in the echinocandin-treated cells compared to the untreated control indicates a compromised cell wall.

Signaling Pathways and Experimental Workflows

The fungal cell responds to the stress induced by echinocandins through a complex network of signaling pathways. The primary response is the activation of the Cell Wall Integrity (CWI) pathway. Additionally, the High Osmolarity Glycerol (HOG) pathway and calcium-calcineurin signaling are also implicated in the compensatory response.[4][12]

Fungal Cell Wall Integrity (CWI) Pathway

Caption: The Fungal Cell Wall Integrity (CWI) signaling pathway activated by echinocandin-induced stress.

Experimental Workflow for Assessing Cell Wall Integrity

Caption: A typical experimental workflow for evaluating the effect of an antifungal agent on fungal cell wall integrity.

This guide provides a foundational understanding of the interaction between echinocandins and the fungal cell wall. The presented data, protocols, and pathways serve as a valuable resource for researchers dedicated to the study of fungal pathogenesis and the development of novel antifungal therapies.

References

- 1. Echinocandins – structure, mechanism of action and use in antifungal therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Echinocandin - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Frontiers | Fungal Cell Wall: Emerging Antifungals and Drug Resistance [frontiersin.org]

- 5. Global Surveillance of In Vitro Activity of Micafungin against Candida: a Comparison with Caspofungin by CLSI-Recommended Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In Vitro Echinocandin Susceptibility of Aspergillus Isolates from Patients Enrolled in the Transplant-Associated Infection Surveillance Network - PMC [pmc.ncbi.nlm.nih.gov]

- 7. static.igem.org [static.igem.org]

- 8. Calcofluor White Staining: Principle, Procedure, and Application • Microbe Online [microbeonline.com]

- 9. LIVE/DEAD Yeast Viability Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 10. Myricetin Disturbs the Cell Wall Integrity and Increases the Membrane Permeability of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Zymolyase assay for cell wall integrity [bio-protocol.org]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Fungicidal vs. Fungistatic Properties of Antifungal Agent 39

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies used to characterize the fungicidal and fungistatic properties of antifungal agents, using the hypothetical novel triazole, Antifungal Agent 39, as a case study. Distinguishing between fungistatic (growth-inhibiting) and fungicidal (lethal) activity is a critical step in the preclinical and clinical development of new antifungal drugs.[1][2][3][4][5] This document outlines the standardized experimental protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC), presents data interpretation frameworks, and discusses the potential mechanisms of action that differentiate these two antifungal effects. The guide is intended to serve as a practical resource for researchers and scientists in the field of antifungal drug discovery and development.

Introduction: The Importance of Fungicidal vs. Fungistatic Activity

The classification of an antifungal agent as either fungistatic or fungicidal provides crucial insights into its therapeutic potential.[1][4]

-

Fungistatic agents inhibit the growth and replication of fungi without directly killing the fungal cells.[1][4][6] The clearance of the infection then relies on the host's immune system. Azoles, such as fluconazole and itraconazole, are classic examples of fungistatic drugs.[1][4][7]

-

Fungicidal agents actively kill fungal cells, leading to a rapid reduction in fungal burden.[1][4][6] This property is particularly advantageous in treating infections in immunocompromised patients where the host's immune response is insufficient.[2][5] Amphotericin B is a well-known fungicidal agent.[4][6]

The choice between a fungicidal and a fungistatic agent can significantly impact clinical outcomes, especially in severe, invasive fungal infections.[3] Therefore, a precise in vitro characterization is a cornerstone of antifungal drug development.

Experimental Protocols for Determining Antifungal Activity

The primary methods for assessing the fungistatic and fungicidal properties of a compound are the determination of the Minimum Inhibitory Concentration (MIC) and the Minimum Fungicidal Concentration (MFC).

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[8][9] The broth microdilution method is the most common and standardized technique for MIC determination.[8][9][10]

Experimental Protocol: Broth Microdilution MIC Assay

-

Preparation of Antifungal Agent Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

-

Preparation of Microtiter Plates:

-

Add 100 µL of sterile Mueller-Hinton Broth (MHB) or RPMI-1640 medium to all wells of a 96-well microtiter plate.[8][11]

-

Add 100 µL of the this compound stock solution to the first well of each row to be tested.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This creates a gradient of drug concentrations.[8]

-

-

Inoculum Preparation:

-

Culture the fungal strain (e.g., Candida albicans, Aspergillus fumigatus) on an appropriate agar plate.

-

Prepare a fungal suspension in sterile saline and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 colony-forming units (CFU)/mL.

-

Dilute this suspension in the test broth to achieve a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.[8]

-

-

Inoculation and Incubation:

-

MIC Determination: The MIC is visually determined as the lowest concentration of this compound that shows no visible growth (i.e., the first clear well).[8]

Determination of Minimum Fungicidal Concentration (MFC)

The MFC is the lowest concentration of an antifungal agent that results in a ≥99.9% reduction in the initial fungal inoculum.[5][12] The MFC is determined as a follow-up to the MIC assay.

Experimental Protocol: MFC Assay

-

Subculturing from MIC Plate: Following the determination of the MIC, take a 10-20 µL aliquot from each well of the MIC plate that shows no visible growth.[13]

-

Plating: Spread the aliquot onto a sterile, drug-free agar plate (e.g., Sabouraud Dextrose Agar).[13][14]

-

Incubation: Incubate the agar plates at 35-37°C for 24-48 hours, or until growth is visible in the control culture.[13][14]

-

MFC Determination: The MFC is the lowest concentration of this compound that results in no growth or fewer than three colonies on the agar plate, corresponding to a kill rate of approximately 99.9%.[13][15][16]

Data Presentation and Interpretation

Quantitative data from MIC and MFC assays should be summarized in a clear and structured format to facilitate comparison and interpretation.

Table 1: In Vitro Activity of this compound against Various Fungal Pathogens

| Fungal Species | MIC (µg/mL) | MFC (µg/mL) | MFC/MIC Ratio | Interpretation |

| Candida albicans | 0.5 | >32 | >64 | Fungistatic |

| Candida glabrata | 1 | >32 | >32 | Fungistatic |

| Aspergillus fumigatus | 0.25 | >32 | >128 | Fungistatic |

| Cryptococcus neoformans | 0.5 | >32 | >64 | Fungistatic |

Interpretation of the MFC/MIC Ratio:

The ratio of the MFC to the MIC is a key indicator of whether an agent is fungicidal or fungistatic.

-

Fungicidal: An MFC/MIC ratio of ≤ 4 is generally considered indicative of fungicidal activity.[15]

-

Fungistatic: An MFC/MIC ratio of > 4 suggests that the agent is fungistatic.[15]

Based on the hypothetical data in Table 1, this compound would be classified as fungistatic against the tested fungal species.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams are essential for clearly communicating complex experimental processes and biological pathways.

Experimental Workflow for MIC and MFC Determination

References

- 1. researchgate.net [researchgate.net]

- 2. Key issues concerning fungistatic versus fungicidal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fungicidal versus Fungistatic: what's in a word? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. scholars.uky.edu [scholars.uky.edu]

- 6. pediaa.com [pediaa.com]

- 7. drcanuso.com [drcanuso.com]

- 8. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 9. microbe-investigations.com [microbe-investigations.com]

- 10. protocols.io [protocols.io]

- 11. files.core.ac.uk [files.core.ac.uk]

- 12. mdpi.com [mdpi.com]

- 13. Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Determination of Minimum Fungicidal Concentration (MFC) [bio-protocol.org]

- 15. researchgate.net [researchgate.net]

- 16. Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]

Early Research Findings on Antifungal Agent 39: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the initial research findings for the novel antifungal candidate, designated as Antifungal Agent 39. This agent, a synthetic analog of the natural product coruscanone A, has demonstrated notable in vitro activity against several key fungal pathogens. This whitepaper consolidates the available quantitative data, details the experimental methodologies employed in its early evaluation, and visualizes its synthetic pathway and proposed mechanism of action.

Introduction to this compound

This compound, chemically identified as 2-[(E)-1-methoxy-3-phenylallylidene)-4-phenylcyclopent-4-ene-1,3-dione, is a derivative of coruscanone A, a natural product isolated from the plant Piper coruscan. The development of analogs like this compound is driven by the urgent need for new antifungal therapies with novel mechanisms of action to combat the rise of drug-resistant fungal infections.[1][2] Research into this class of compounds suggests that the 2-methoxymethylenecyclopent-4-ene-1,3-dione moiety is crucial for its antifungal properties.[1][2]

Quantitative Data Summary

The in vitro antifungal activity and cytotoxicity of this compound were evaluated against a panel of fungal pathogens and mammalian cell lines. The data is summarized in the tables below for clear comparison.

Table 1: In Vitro Antifungal Activity of this compound (IC50 in µg/mL)

| Fungal Species | This compound | Amphotericin B (Control) | Fluconazole (Control) |

| Candida albicans (ATCC 90028) | 5.37 | 0.55 | 0.27 |

| Cryptococcus neoformans (ATCC 90113) | 3.12 | 0.25 | 2.08 |

| Aspergillus fumigatus (ATCC 204305) | >20 | 0.27 | >64 |

| C. albicans (Fluconazole-Susceptible Isolate #1) | 5.37 | Not Reported | Not Reported |

| C. albicans (Fluconazole-Resistant Isolate #17) | 5.37 | Not Reported | Not Reported |

| Data sourced from a study on coruscanone A analogs.[1] |

Table 2: In Vitro Cytotoxicity of this compound (IC50 in µg/mL)

| Mammalian Cell Line | This compound | Doxorubicin (Control) |

| Vero (Monkey Kidney Fibroblasts) | 12.5 | 0.09 |

| LLC-PK1 (Porcine Kidney Epithelial) | 10.4 | Not Reported |

| Data sourced from a study on coruscanone A analogs.[1] |

Experimental Protocols

The following methodologies were utilized in the early-stage evaluation of this compound.

3.1. Antifungal Susceptibility Testing

The in vitro antifungal activity was determined using the broth microdilution method as per the guidelines of the National Committee on Clinical Laboratory Standards (NCCLS), now the Clinical and Laboratory Standards Institute (CLSI).

-

For Yeasts (Candida albicans, Cryptococcus neoformans): The approved standard M27-A2 was followed.[1]

-

Inoculum Preparation: Fungal isolates were grown on Sabouraud dextrose agar plates. Colonies were suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted in RPMI 1640 medium to obtain a final inoculum concentration of 0.5 x 103 to 2.5 x 103 cells/mL.

-

Drug Dilution: this compound and control drugs were serially diluted in RPMI 1640 medium in 96-well microtiter plates.

-

Incubation: The inoculated plates were incubated at 35°C for 48 hours.

-

Endpoint Determination: The IC50 was determined as the lowest drug concentration that caused a 50% reduction in turbidity compared to the growth control well.

-

-

For Filamentous Fungi (Aspergillus fumigatus): The approved standard M38-A was followed.[1]

-

Inoculum Preparation: Conidia were harvested from mature cultures and suspended in sterile saline containing 0.05% Tween 20. The suspension was adjusted to a concentration of 0.4 x 104 to 5 x 104 conidia/mL in RPMI 1640 medium.

-

Drug Dilution and Incubation: Similar to the yeast protocol, with incubation at 35°C for 48-72 hours.

-

Endpoint Determination: The IC50 was determined visually as the lowest concentration showing a 50% reduction in fungal growth compared to the control.

-

3.2. In Vitro Cytotoxicity Assay

The cytotoxicity of this compound against mammalian cells was assessed to determine its selectivity.

-

Cell Culture: Vero (monkey kidney fibroblast) and LLC-PK1 (porcine kidney epithelial) cells were cultured in appropriate media supplemented with fetal bovine serum.

-

Drug Exposure: Cells were seeded in 96-well plates and exposed to various concentrations of this compound for 48 hours.

-

Viability Assessment: Cell viability was determined using a neutral red absorption assay.[1] The amount of neutral red dye absorbed by viable cells is proportional to the number of living cells.

-

IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was calculated from the dose-response curve.[1]

Visualizations: Synthesis, Workflow, and Proposed Mechanism

The following diagrams illustrate key aspects of the research and understanding of this compound.

Discussion and Future Directions

The early research on this compound, a coruscanone A analog, indicates a moderate level of antifungal activity against Candida albicans and Cryptococcus neoformans. Notably, its efficacy against a fluconazole-resistant strain of C. albicans is comparable to that against the susceptible strain, suggesting a mechanism of action distinct from azoles.[1] However, its activity against Aspergillus fumigatus was limited under the tested conditions.

The cytotoxicity profile shows a degree of selectivity for fungal cells over mammalian cells, though the therapeutic window may be narrow. Molecular modeling studies have suggested that coruscanone A analogs may act by inhibiting lanosterol 14 α-demethylase (CYP51A1), an enzyme critical for ergosterol biosynthesis in fungi.[3] This proposed mechanism aligns with the observed antifungal effects.

Further research is warranted to fully elucidate the mechanism of action, explore structure-activity relationships to enhance potency and selectivity, and evaluate the in vivo efficacy of this compound in animal models of fungal infections. These steps will be crucial in determining its potential as a lead compound for a new class of antifungal drugs. determining its potential as a lead compound for a new class of antifungal drugs.

References

- 1. Synthesis, Antifungal Activity, and Structure Activity Relationships of Coruscanone A Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, antifungal activity, and structure-activity relationships of coruscanone A analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molecular modeling studies of coruscanone (A) core nucleus as potential antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Antifungal Agent 39 (Fluconazole)

For Research Laboratory Use Only

Introduction

Antifungal Agent 39, exemplified here by the well-characterized triazole antifungal Fluconazole, is a potent and selective inhibitor of fungal ergosterol biosynthesis.[1] These application notes provide detailed protocols for the use of this compound in a research laboratory setting, including its mechanism of action, in vitro susceptibility testing, and guidelines for in vivo studies. The information is intended for researchers, scientists, and drug development professionals.

Fluconazole's primary mechanism of action is the inhibition of the fungal cytochrome P450 enzyme, 14α-demethylase.[2][3] This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[1][4] Inhibition of this step leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols, resulting in the disruption of membrane integrity, impaired fungal growth, and ultimately, cell death.[1][2]

Data Presentation

In Vitro Susceptibility Data

The in vitro activity of this compound (Fluconazole) is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that inhibits the visible growth of a microorganism. The following tables summarize the MIC distributions for Fluconazole against common fungal pathogens.

Table 1: Fluconazole MIC Distribution for Candida Species [5]

| Candida Species | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| C. albicans | 8,763 | 0.5 | 2 | ≤0.25 - ≥64 |

| C. glabrata | 1,584 | 16 | 32 | ≤0.25 - ≥64 |

| C. parapsilosis | 1,189 | 1 | 2 | ≤0.25 - ≥64 |

| C. tropicalis | 993 | 2 | 4 | ≤0.25 - ≥64 |

| C. krusei | 344 | 64 | ≥64 | 4 - ≥64 |

Table 2: Fluconazole MIC Distribution for Aspergillus Species [6][7]

| Aspergillus Species | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| A. fumigatus | 25 | 128 | >100 | 23.9 - >100 |

| A. flavus | 25 | 128 | >100 | Not Reported |

Note: Fluconazole generally exhibits limited activity against Aspergillus species.[1][7]

In Vivo Efficacy Data

The in vivo efficacy of this compound (Fluconazole) has been demonstrated in various animal models of fungal infections.

Table 3: Efficacy of Fluconazole in a Murine Model of Systemic Candidiasis (C. albicans) [8]

| Treatment Group | Dosage (mg/kg) | Mean Log₁₀ CFU/g Kidney ± SD |

| Control (Saline) | - | 5.35 ± 0.21 |

| Fluconazole | 0.5 | 5.25 ± 0.25 |

| Fluconazole | 2.5 | 4.50 ± 0.30 |

| Fluconazole | 10 | 3.75 ± 0.40 |

Experimental Protocols

Protocol 1: In Vitro Antifungal Susceptibility Testing - Broth Microdilution Method (CLSI M27-A3)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeast susceptibility testing.

Materials:

-

This compound (Fluconazole) powder

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

Sterile 96-well microtiter plates

-

Fungal isolate to be tested

-

Spectrophotometer or microplate reader

-

Incubator (35°C)

-

Sterile saline

-

Vortex mixer

Procedure:

-

Inoculum Preparation:

-

Subculture the fungal isolate onto a suitable agar plate (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours to ensure purity and viability.

-

Select several well-isolated colonies and suspend them in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer at 530 nm.

-

Dilute the adjusted inoculum 1:1000 in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.

-

-

Drug Dilution:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).

-

Perform serial twofold dilutions of the drug in RPMI-1640 medium in a separate 96-well plate to achieve a range of concentrations (e.g., 0.125 to 64 µg/mL).

-

-

Microplate Inoculation:

-

Add 100 µL of each drug dilution to the wells of the test microtiter plate.

-

Add 100 µL of the prepared fungal inoculum to each well.

-

Include a growth control well (inoculum without drug) and a sterility control well (medium without inoculum).

-

-

Incubation:

-

Incubate the microtiter plate at 35°C for 24-48 hours.

-

-

Reading the MIC:

-

The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition (approximately 50% reduction) of growth compared to the growth control well.[9] This can be determined visually or by using a microplate reader.

-

Mandatory Visualizations

References

- 1. Fluconazole: mechanism, spectrum, resistance, pharmacokinetics, uses and side effects - Online Biology Notes [onlinebiologynotes.com]

- 2. droracle.ai [droracle.ai]

- 3. Fluconazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. What is the mechanism of Fosfluconazole? [synapse.patsnap.com]

- 5. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [In vitro activity of fluconazole, a novel bistriazole antifungal agent] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. brieflands.com [brieflands.com]

- 8. Pharmacodynamics of Fluconazole in a Murine Model of Systemic Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

Application Notes and Protocols: Antifungal Agent 39 for the Treatment of Candida auris Infections in Murine Models

Disclaimer: The specific compound "Antifungal Agent 39" for the treatment of Candida auris is not well-documented in publicly available scientific literature. Therefore, this document utilizes the thiosemicarbazone NSC319726 as a representative agent to illustrate the required application notes and protocols. NSC319726 has demonstrated in vitro activity against Candida auris and in vivo efficacy in an invertebrate model of infection. The experimental protocols for the murine model are based on established methodologies for testing antifungal agents against disseminated C. auris infections.

Introduction

Candida auris is an emerging multidrug-resistant fungal pathogen that presents a serious global health threat. It can cause invasive infections with high mortality rates, particularly in healthcare settings. The development of novel antifungal agents with unique mechanisms of action is crucial to combat the challenge of drug resistance. This document provides an overview of the application of a novel antifungal agent, herein referred to as "this compound" (using NSC319726 as a model), for the treatment of C. auris infections, with a focus on its evaluation in mouse models.

Mechanism of Action

"this compound" (modeled on NSC319726) is a thiosemicarbazone that exhibits broad-spectrum antifungal activity. Its proposed mechanism of action involves the inhibition of ribosome biogenesis, a critical process for fungal cell growth and proliferation.[1][2] This disruption of protein synthesis leads to a fungistatic effect against C. auris.

Quantitative Data Summary

The following tables summarize the in vitro susceptibility of C. auris to "this compound" (data based on NSC319726) and the in vivo efficacy in a Galleria mellonella infection model.

Table 1: In Vitro Susceptibility of C. auris to "this compound" (NSC319726)

| C. auris Isolates (Clade) | MIC Range (mg/L) |

| 22 Isolates (Various Clades) | 0.125 - 0.25 |

Data sourced from studies on NSC319726.

Table 2: In Vivo Efficacy of "this compound" (NSC319726) in a G. mellonella Infection Model

| Treatment Group | Survival Rate (%) |

| Untreated Control | Significantly lower |

| "this compound" (NSC319726) | Significantly higher |

Qualitative summary based on reported significant effects.

Experimental Protocols

Protocol 1: In Vitro Susceptibility Testing

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of "this compound" against C. auris using the broth microdilution method.

Materials:

-

Candida auris isolates

-

RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

"this compound" stock solution

-

Sterile 96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Inoculum Preparation: Culture C. auris on Sabouraud dextrose agar at 35°C for 24 hours. Suspend colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. Further dilute the suspension in RPMI 1640 to a final concentration of 0.5–2.5 x 10³ CFU/mL.

-

Drug Dilution: Prepare a serial two-fold dilution of "this compound" in RPMI 1640 in the 96-well plate.

-

Inoculation: Add the prepared fungal inoculum to each well containing the drug dilution. Include a drug-free well for a growth control and an un-inoculated well for a sterility control.

-

Incubation: Incubate the microtiter plates at 35°C for 24 hours.

-

MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50%) compared to the growth control, as determined visually or spectrophotometrically.

Protocol 2: Murine Model of Disseminated C. auris Infection

This protocol describes the establishment of a systemic C. auris infection in mice to evaluate the in vivo efficacy of "this compound".

Materials:

-

Female BALB/c mice (6-8 weeks old)

-

Candida auris isolate

-

Cyclophosphamide for immunosuppression

-

Sterile phosphate-buffered saline (PBS)

-

"this compound" formulation for injection (e.g., in a suitable vehicle like PBS with low percentage of DMSO)

-

Animal housing and care facilities compliant with ethical guidelines

Workflow Diagram:

Procedure:

-

Acclimatization: House mice in a controlled environment for at least 5 days prior to the experiment.

-

Immunosuppression: Induce neutropenia by administering cyclophosphamide intraperitoneally (e.g., 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection).

-

Infection: On day 0, infect mice intravenously via the lateral tail vein with a C. auris suspension (e.g., 1 x 10⁷ CFU/mouse in 100 µL of PBS).

-

Treatment: Begin treatment with "this compound" at a predetermined time post-infection (e.g., 24 hours). Administer the agent at various doses (e.g., 5, 10, 20 mg/kg) via a suitable route (e.g., intraperitoneal or oral) daily for a specified duration (e.g., 7 days). Include a vehicle control group.

-

Monitoring: Monitor the mice daily for clinical signs of illness and record survival.

-

Endpoint Analysis:

-

Survival: Continue monitoring a cohort of mice for survival for up to 21 days post-infection.

-

Fungal Burden: At a specified time point (e.g., day 8), euthanize a cohort of mice. Aseptically remove organs (kidneys, brain, spleen), weigh them, and homogenize in sterile PBS. Plate serial dilutions of the homogenates on Sabouraud dextrose agar. Incubate at 35°C for 48 hours and count the colony-forming units (CFU). Express the fungal burden as log10 CFU per gram of tissue.

-

Protocol 3: Statistical Analysis

Procedure:

-

Survival Data: Analyze survival data using the Kaplan-Meier method with the log-rank test to compare survival curves between treatment groups and the control group.

-

Fungal Burden Data: Compare the fungal burden between groups using a non-parametric test such as the Mann-Whitney U test or Kruskal-Wallis test, followed by appropriate post-hoc tests.

-

A p-value of < 0.05 is typically considered statistically significant.

References

Application Notes and Protocols: Evaluating Antifungal Agents Against Aspergillus fumigatus Biofilms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspergillus fumigatus, an opportunistic fungal pathogen, is a primary cause of invasive aspergillosis, particularly in immunocompromised individuals.[1][2] A critical factor in the pathogenicity of A. fumigatus and its resistance to treatment is its ability to form biofilms.[3][4][5] These complex, multicellular communities are characterized by a self-produced extracellular matrix (ECM) that encases the fungal hyphae.[4][5] This ECM acts as a physical barrier, limiting the penetration of antifungal drugs and protecting the fungus from the host immune system, leading to persistent and difficult-to-treat infections.[6][7]

The formation of an A. fumigatus biofilm is a stepwise process that includes the adhesion of conidia to a surface, germination into hyphae, proliferation and entanglement of hyphae, and the production of the ECM, leading to a mature biofilm structure.[3] Understanding the efficacy of novel antifungal agents against these biofilms is crucial for the development of new therapeutic strategies.

These application notes provide detailed protocols for studying the effects of a novel antifungal agent, referred to here as "Antifungal Agent 39," on Aspergillus fumigatus biofilms. The methodologies described are standard in the field and allow for the quantitative assessment of biofilm inhibition and eradication.

Data Presentation: Efficacy of Antifungal Agents Against Aspergillus fumigatus Biofilms

The following tables present a template for summarizing quantitative data from biofilm inhibition and metabolic activity assays. Data for established antifungal agents are included for comparative purposes.

Table 1: Inhibition of Aspergillus fumigatus Biofilm Formation by Antifungal Agents

| Antifungal Agent | Concentration (µg/mL) | Biofilm Inhibition (%)[8] |

| This compound | 0.5 | Data to be determined |

| 1 | Data to be determined | |

| 2 | Data to be determined | |

| 4 | Data to be determined | |

| 8 | Data to be determined | |

| Voriconazole | 1 | 55 ± 5 |

| 8 | 78 ± 6 | |

| Amphotericin B | 1 | 62 ± 7 |

| 8 | 85 ± 4 | |

| Untreated Control | 0 | 0 |

Table 2: Metabolic Activity of Pre-formed Aspergillus fumigatus Biofilms after Treatment with Antifungal Agents

| Antifungal Agent | Concentration (µg/mL) | Metabolic Activity (%) Relative to Untreated Control[9][10] |

| This compound | 0.5 | Data to be determined |

| 1 | Data to be determined | |

| 2 | Data to be determined | |

| 4 | Data to be determined | |

| 8 | Data to be determined | |

| Voriconazole | 1 | 75 ± 8 |

| 8 | 42 ± 5 | |

| Amphotericin B | 1 | 68 ± 6 |

| 8 | 35 ± 7 | |

| Untreated Control | 0 | 100 |

Experimental Protocols

Protocol 1: Aspergillus fumigatus Biofilm Formation and Inhibition Assay

This protocol is used to assess the ability of an antifungal agent to prevent the formation of A. fumigatus biofilms. Biofilm biomass is quantified using crystal violet staining.[8]

Materials:

-

Aspergillus fumigatus strain (e.g., AF293)

-

Sabouraud Dextrose Agar (SDA) plates

-

Phosphate-buffered saline (PBS), sterile

-

RPMI 1640 medium with L-glutamine, buffered with MOPS

-

Sterile, flat-bottomed 96-well microtiter plates

-

This compound and other control antifungals

-

0.05% (w/v) Crystal Violet solution

-

33% (v/v) Acetic Acid

-

Microplate reader

Procedure:

-

Spore Suspension Preparation:

-

Culture A. fumigatus on SDA plates for 5-7 days at 37°C.

-

Harvest conidia by flooding the plate with sterile PBS containing 0.05% Tween 80 and gently scraping the surface with a sterile cell scraper.

-

Filter the suspension through sterile gauze to remove hyphal fragments.

-

Wash the conidia twice with sterile PBS by centrifugation.

-

Resuspend the conidia in RPMI 1640 medium and adjust the concentration to 1 x 10^7 conidia/mL using a hemocytometer.

-

-

Biofilm Inhibition Assay:

-

Add 100 µL of the prepared conidial suspension to each well of a 96-well plate.

-

Immediately add 100 µL of RPMI 1640 medium containing serial dilutions of this compound to the wells. Include wells with known antifungal agents as positive controls and wells with medium only as negative (untreated) controls.

-

Incubate the plate at 37°C for 24 hours without agitation to allow for biofilm formation.

-

-

Quantification of Biofilm Inhibition:

-

After incubation, carefully aspirate the medium from each well.

-

Wash the wells gently three times with 200 µL of sterile PBS to remove non-adherent cells.

-

Air dry the plate for 45 minutes.

-

Add 150 µL of 0.05% crystal violet solution to each well and incubate for 20 minutes at room temperature.

-

Remove the crystal violet solution and wash the wells four times with 200 µL of sterile PBS.

-

Add 200 µL of 33% acetic acid to each well to solubilize the bound dye.

-

Incubate for 15 minutes at room temperature.

-

Measure the absorbance at 590 nm using a microplate reader.

-

The percentage of biofilm inhibition is calculated as: [(OD_control - OD_treated) / OD_control] x 100.

-

Protocol 2: Metabolic Activity of Pre-formed Biofilms (XTT Assay)

This protocol measures the metabolic activity of mature biofilms after exposure to an antifungal agent, providing an indication of cell viability.[9][10]

Materials:

-

Pre-formed A. fumigatus biofilms (prepared as in Protocol 1, steps 1 and 2, but without the addition of the antifungal agent during the initial 24-hour incubation)

-

XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution

-

Menadione solution

-

PBS, sterile

-

Microplate reader

Procedure:

-

Biofilm Formation:

-

Prepare a conidial suspension and add 100 µL to each well of a 96-well plate as described in Protocol 1.

-

Add 100 µL of RPMI 1640 medium to each well.

-

Incubate at 37°C for 24 hours to allow for mature biofilm formation.

-

-

Treatment of Pre-formed Biofilms:

-

After 24 hours, aspirate the medium from the wells.

-

Wash the biofilms twice with sterile PBS.

-

Add 200 µL of fresh RPMI 1640 medium containing serial dilutions of this compound to the wells. Include appropriate controls.

-

Incubate the plate for an additional 24 hours at 37°C.

-

-

XTT Assay:

-

Prepare the XTT/menadione solution immediately before use. For each plate, mix 5 mg of XTT with 10 mL of pre-warmed PBS and 100 µL of menadione stock solution (1 mM in acetone).

-

After the treatment period, aspirate the medium and wash the biofilms three times with sterile PBS.

-

Add 200 µL of the XTT/menadione solution to each well.

-

Incubate the plate in the dark at 37°C for 2-4 hours.

-

Measure the absorbance of the formazan product at 490 nm using a microplate reader.

-

Metabolic activity is expressed as the percentage of the absorbance of the treated wells relative to the untreated control wells.

-

Visualizations

Experimental Workflow

Caption: Workflow for evaluating this compound against A. fumigatus biofilms.

Signaling Pathway in Aspergillus fumigatus Biofilm Formation

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is known to be involved in the regulation of biofilm formation in A. fumigatus.[11] Environmental stresses can activate this cascade, leading to changes in gene expression that affect cell wall integrity and adhesion, crucial components of biofilm development.

Caption: MAPK signaling pathway in A. fumigatus biofilm formation.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Aspergillus fumigatus Forms Biofilms with Reduced Antifungal Drug Susceptibility on Bronchial Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Growth of Aspergillus fumigatus in Biofilms in Comparison to Candida albicans [mdpi.com]

- 4. Aspergillus fumigatus biofilms: Toward understanding how growth as a multicellular network increases antifungal resistance and disease progression. [agris.fao.org]

- 5. Aspergillus fumigatus biofilms: Toward understanding how growth as a multicellular network increases antifungal resistance and disease progression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Harnessing Bacterial Signals for Suppression of Biofilm Formation in the Nosocomial Fungal Pathogen Aspergillus fumigatus [frontiersin.org]

- 7. Identification of Compounds Preventing A. fumigatus Biofilm Formation by Inhibition of the Galactosaminogalactan Deacetylase Agd3 [mdpi.com]

- 8. Inhibition of Biofilm Formation by the Synergistic Action of EGCG-S and Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Human-like Biofilm Models to Study the Activity of Antifungals Against Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Light Signaling Regulates Aspergillus niger Biofilm Formation by Affecting Melanin and Extracellular Polysaccharide Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

Standard operating procedures for "Antifungal agent 39" solution preparation

Disclaimer: The specific substance "Antifungal agent 39" could not be identified as a publicly known agent in the conducted search. The following Application Notes and Protocols are a representative example based on the well-established class of triazole antifungal agents. All quantitative data and specific protocols are provided for illustrative purposes and should be adapted for any real-world compound.

Application Notes and Protocols: this compound

Audience: Researchers, scientists, and drug development professionals.

Introduction:

This compound is a novel, potent triazole antifungal compound. Like other agents in its class, its mechanism of action is the inhibition of fungal cytochrome P450-dependent 14α-demethylase.[1][2] This enzyme is crucial in the ergosterol biosynthesis pathway, a vital component of the fungal cell membrane.[2][3] By disrupting ergosterol production, this compound alters the permeability and fluidity of the fungal membrane, leading to the inhibition of fungal growth and proliferation.[1][4] This document provides detailed procedures for the preparation of this compound solutions and protocols for in vitro antifungal susceptibility testing.

Data Presentation

The following tables summarize the key properties and in vitro activity of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₂H₂₃F₂N₅O₃ |

| Molecular Weight | 459.45 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | - DMSO: ≥ 50 mg/mL |

| - Ethanol: ≥ 10 mg/mL | |

| - Water: < 0.1 mg/mL | |

| Storage Conditions | Store at -20°C, protect from light and moisture |

| Stability | Stable for ≥ 12 months under recommended storage conditions. Stock solutions in DMSO are stable for up to 3 months at -20°C. |

Table 2: In Vitro Antifungal Activity of this compound (MIC₅₀ Values)

| Fungal Species | MIC₅₀ Range (µg/mL) |

| Candida albicans | 0.015 - 0.125 |

| Candida glabrata | 0.03 - 0.25 |

| Candida parapsilosis | 0.015 - 0.125 |

| Cryptococcus neoformans | 0.06 - 0.5 |

| Aspergillus fumigatus | 0.125 - 1 |

| Aspergillus flavus | 0.25 - 2 |

Experimental Protocols

1. Preparation of 10 mg/mL Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile, cell culture grade

-

Sterile, conical polypropylene tubes (1.5 mL or 15 mL)

-

Vortex mixer

-

Calibrated analytical balance

-

Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Procedure:

-

Pre-weighing: Tare a sterile conical tube on a calibrated analytical balance.

-

Weighing: Carefully weigh the desired amount of this compound powder into the tared tube. For example, for 1 mL of a 10 mg/mL stock solution, weigh 10 mg of the compound.

-

Solubilization: Add the appropriate volume of sterile DMSO to the tube containing the powder. For a 10 mg/mL solution, add 1 mL of DMSO for every 10 mg of powder.

-

Mixing: Cap the tube tightly and vortex at medium speed until the powder is completely dissolved. The solution should be clear and free of particulates. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

-

Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light.

2. Preparation of Working Solutions for In Vitro Testing

Materials:

-

10 mg/mL stock solution of this compound in DMSO

-

Sterile RPMI 1640 medium (or other appropriate broth for antifungal susceptibility testing)

-

Sterile, nuclease-free microcentrifuge tubes

-

Calibrated micropipettes and sterile tips

Procedure:

-

Initial Dilution: Prepare an intermediate stock solution by diluting the 10 mg/mL stock solution in RPMI 1640 medium. For example, to prepare a 100 µg/mL intermediate stock, add 10 µL of the 10 mg/mL stock to 990 µL of RPMI 1640 medium and mix well.

-

Serial Dilutions: Perform a series of two-fold serial dilutions from the intermediate stock solution to achieve the desired final concentrations for the assay. For example, in a 96-well plate format for a broth microdilution assay, you would typically prepare a range of concentrations that will be further diluted in the final assay volume.

3. In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method

This protocol is based on the guidelines for yeast testing.

Materials:

-

Working solutions of this compound

-

Fungal inoculum, standardized to the appropriate cell density (e.g., 0.5-2.5 x 10³ CFU/mL)

-

Sterile 96-well microtiter plates

-

RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

Spectrophotometer or microplate reader (optional, for quantitative reading)

-

Incubator (35°C or other optimal temperature for the fungal species)

Procedure:

-

Plate Setup: Add 100 µL of RPMI 1640 medium to wells 2-12 of a 96-well plate.

-

Drug Addition: Add 200 µL of the highest concentration of the working solution to well 1.

-

Serial Dilution: Transfer 100 µL from well 1 to well 2, mixing thoroughly. Continue this serial dilution process across the plate to well 10. Discard 100 µL from well 10. Well 11 serves as the growth control (no drug), and well 12 serves as the sterility control (no inoculum).

-

Inoculation: Add 100 µL of the standardized fungal inoculum to wells 1-11. This will result in a final volume of 200 µL per well and a 1:2 dilution of the drug concentrations.

-

Incubation: Cover the plate and incubate at 35°C for 24-48 hours, depending on the fungal species.

-

Reading Results: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (e.g., ≥50% reduction in turbidity) compared to the growth control. This can be assessed visually or by reading the optical density at a specific wavelength (e.g., 530 nm).

Visualizations

Caption: Mechanism of action of this compound.

Caption: Workflow for MIC determination.

References

- 1. davidmoore.org.uk [davidmoore.org.uk]

- 2. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. awarticles.s3.amazonaws.com [awarticles.s3.amazonaws.com]

- 4. The Mechanistic Targets of Antifungal Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Experimental Design of Antifungal Agent 39 in Fungal Infection Models

Introduction

The designation "Antifungal agent 39" serves as a generic identifier for novel chemical entities with antifungal properties. Literature review reveals that this name is not associated with a single, specific molecule but has been used in various contexts. Similarly, the designation "Compound 9h" has been assigned to several structurally distinct molecules in different medicinal chemistry studies, each exhibiting unique antifungal profiles. This document provides a consolidated overview of the available experimental data and protocols related to various compounds identified as "Compound 9h" in scientific literature. Due to the lack of a singular "this compound," this report is structured to present the findings for each distinct "Compound 9h" individually, providing clarity for researchers, scientists, and drug development professionals.

Disclaimer: The information provided is based on publicly available scientific literature. Specific experimental details, particularly for proprietary compounds, may be limited. The protocols outlined below are based on standard methodologies and should be adapted as necessary for specific experimental needs.

Compound 9h (Oxazolone-Based Sulfonamide)

One iteration of "Compound 9h" belongs to the class of oxazolone-based sulfonamides. This compound has demonstrated potent in vitro activity against clinically relevant yeasts and molds.

Data Presentation

Table 1: In Vitro Antifungal Activity of Compound 9h (Oxazolone-Based Sulfonamide)

| Fungal Species | MIC (µg/mL) | Reference |

| Candida albicans | 2 | [1] |

| Aspergillus niger | 4 | [1] |

Experimental Protocols

In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) for the oxazolone-based sulfonamide "Compound 9h" was likely determined using a standardized broth microdilution method, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI).

Protocol:

-

Fungal Inoculum Preparation:

-

Fungal isolates are cultured on appropriate agar plates (e.g., Sabouraud Dextrose Agar for Candida, Potato Dextrose Agar for Aspergillus) at 35°C for 24-48 hours.

-

Colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted in RPMI-1640 medium to the final desired inoculum concentration.

-

-

Drug Dilution:

-

"Compound 9h" is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

-

Serial twofold dilutions of the compound are prepared in RPMI-1640 medium in a 96-well microtiter plate.

-

-

Incubation:

-

The standardized fungal inoculum is added to each well of the microtiter plate containing the drug dilutions.

-

The plates are incubated at 35°C for 24-48 hours.

-

-

MIC Determination:

-

The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the drug-free control well.

-

Mechanism of Action & Signaling Pathways

The specific mechanism of action and any targeted signaling pathways for this particular "Compound 9h" have not been detailed in the available literature.

In Vivo Fungal Infection Models

No in vivo efficacy data for this oxazolone-based sulfonamide "Compound 9h" in fungal infection models were found in the reviewed literature.

Compound 9h (Diaziridinyl Quinone Isoxazole Hybrid)

A second distinct molecule also designated as "Compound 9h" is a diaziridinyl quinone isoxazole hybrid. This compound has shown potent activity against Candida species.

Data Presentation

Table 2: In Vitro Antifungal Activity of Compound 9h (Diaziridinyl Quinone Isoxazole Hybrid)

| Fungal Species | MIC (µg/mL) | Reference |

| Candida albicans (MTCC 227) | 7.8 | [2] |

| Candida albicans (MTCC 854) | 7.8 | [2] |

| Candida krusei (MTCC 3020) | 7.8 | [2] |

Experimental Protocols

In Vitro Antifungal Susceptibility Testing

The antifungal activity of this "Compound 9h" was likely assessed using a broth microdilution method similar to the one described above for the oxazolone-based sulfonamide.

Mechanism of Action & Signaling Pathways

The precise antifungal mechanism of action for this diaziridinyl quinone isoxazole hybrid has not been elucidated in the available research.

In Vivo Fungal Infection Models

No in vivo studies in fungal infection models have been reported for this specific "Compound 9h."

Compound 9h (Pyrazole-Carboxamide Derivative)

A third "Compound 9h" is a 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amide derivative. This compound has been noted for its activity against phytopathogenic fungi.

Data Presentation

Table 3: In Vitro Antifungal Activity of Compound 9h (Pyrazole-Carboxamide Derivative)

| Fungal Species | Activity | Reference |

| Fusarium moniliforme | Excellent | [3] |

| Rhizoctonia solani | Excellent | [3] |

Note: Specific MIC or EC50 values were not provided in the abstract.

Experimental Protocols

In Vitro Antifungal Screening

The in vitro antifungal activity was likely determined using a mycelial growth inhibition assay.

Protocol:

-

Compound Preparation: "Compound 9h" is dissolved in a solvent and added to molten Potato Dextrose Agar (PDA) at various concentrations.

-

Fungal Inoculation: A mycelial plug from a fresh culture of the test fungus is placed in the center of the agar plate.

-

Incubation: Plates are incubated at an appropriate temperature (e.g., 25-28°C) for several days.

-

Activity Assessment: The diameter of fungal growth is measured, and the percentage of inhibition is calculated relative to a control plate without the compound.

Mechanism of Action & Signaling Pathways

A molecular docking study of this class of compounds suggested a possible mode of action through the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain.[4] However, this has not been experimentally confirmed.

In Vivo Fungal Infection Models

There is no information available on the in vivo efficacy of this pyrazole-carboxamide derivative in animal models of fungal infection.

Compound 9h (Pyrazol-5-amine Derivative)

A fourth distinct "Compound 9h" is a 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivative, which has been evaluated against several Aspergillus species.

Data Presentation

Table 4: In Vitro Antifungal Activity of Compound 9h (Pyrazol-5-amine Derivative)

| Fungal Species | MIC (µg/mL) | Reference |

| Aspergillus ochraceous | 9 | |

| Aspergillus flavus | 11 | |

| Aspergillus alternata | 12 |

Experimental Protocols

In Vitro Antifungal Susceptibility Testing

The MIC values for this "Compound 9h" were likely determined using a broth microdilution method as previously described.

Mechanism of Action & Signaling Pathways

The mechanism of antifungal action for this pyrazol-5-amine derivative has not been reported.

In Vivo Fungal Infection Models

No in vivo data for this compound in fungal infection models are available.

General Experimental Workflows and Signaling Pathway Diagrams

While specific data for "this compound" or the various "Compound 9h" molecules are limited, the following diagrams illustrate standard experimental workflows and a representative signaling pathway often implicated in antifungal drug action and fungal virulence.

Caption: In Vitro Antifungal Susceptibility Testing Workflow.

Caption: General In Vivo Fungal Infection Model Workflow.

Caption: Simplified Ergosterol Biosynthesis Pathway.

The terms "this compound" and "Compound 9h" are not specific to a single chemical entity but have been used to describe multiple, structurally different molecules with antifungal properties. This report has summarized the available in vitro data for four such compounds from the classes of oxazolone-based sulfonamides, diaziridinyl quinone isoxazole hybrids, pyrazole-carboxamide derivatives, and pyrazol-5-amine derivatives. While these compounds show promise in early-stage in vitro studies, there is a significant lack of publicly available information regarding their detailed experimental protocols, mechanisms of action, effects on cellular signaling pathways, and in vivo efficacy in fungal infection models. Further research and publication of more comprehensive studies are required to fully understand the therapeutic potential of these antifungal agents. The provided general protocols and diagrams offer a framework for how such novel antifungal candidates are typically evaluated.

References

Application Notes and Protocols for Antifungal Agent Amphotericin B in Animal Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of the antifungal agent Amphotericin B in preclinical animal studies. The information is compiled from various scientific publications and is intended to guide researchers in designing and executing in vivo efficacy and toxicology studies.

Mechanism of Action

Amphotericin B is a polyene antifungal agent that exhibits a broad spectrum of activity against numerous fungal pathogens.[1][2] Its primary mechanism of action involves binding to ergosterol, a principal sterol component of the fungal cell membrane. This binding leads to the formation of transmembrane channels or pores. The creation of these pores disrupts the integrity of the cell membrane, causing leakage of essential intracellular ions such as potassium (K+), sodium (Na+), hydrogen (H+), and chloride (Cl-). This loss of ionic homeostasis ultimately results in fungal cell death.[1][3][4] While Amphotericin B has a higher affinity for ergosterol, it can also bind to cholesterol in mammalian cell membranes, which is the basis for its potential toxicity.[3][4]

Caption: Mechanism of action of Amphotericin B.

Quantitative Data Presentation

The following tables summarize the dosages and administration routes of different Amphotericin B formulations used in various animal models as reported in the literature.

Table 1: Intravenous Administration of Amphotericin B in Murine Models

| Formulation | Animal Model | Fungal Pathogen | Dosage (mg/kg) | Dosing Regimen | Key Findings |

| Amphotericin B deoxycholate (Fungizone) | Mice | Candida albicans | 0.1 - 4 | Once-daily i.p. injection for 10 days | 100% survival at 1-4 mg/kg.[5] |

| Amphotericin B deoxycholate (Fungizone) | Mice | Candida albicans | 0.8 | Single i.v. bolus | Used as a comparator for novel formulations.[6] |

| Liposomal Amphotericin B (AmBisome) | Immunosuppressed Mice | Candida albicans | 1, 4, 5, 10, 20 | Daily or intermittent i.v. administration | Intermittent high doses were as effective as daily lower doses.[1] |

| Amphotericin B Lipid Complex (ABLC) | Mice | Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus | >40 (LD50) | Single i.v. dose | Markedly less toxic than the deoxycholate formulation.[7] |

| Cochleated Amphotericin B (CAMB) | Mice | Candida albicans | 0.1 - 20 | Once-daily i.p. injection for 10 days | 100% survival at doses as low as 0.5 mg/kg.[5] |

Table 2: Intravenous Administration of Amphotericin B in Other Animal Models